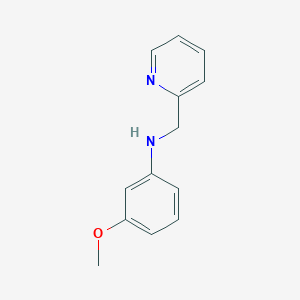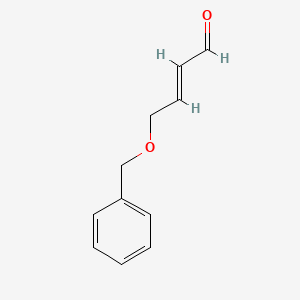
n-Benzyl-4-((methylthio)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Benzyl-4-((methylthio)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with a methylthio group attached to the benzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-4-((methylthio)methyl)benzamide typically involves the alkylation of benzamide derivatives. One common method is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This reaction is promoted by the base lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 40°C for 24 hours . The reaction conditions are mild and do not require the use of transition metal catalysts, making it an efficient and selective synthesis method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
n-Benzyl-4-((methylthio)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
n-Benzyl-4-((methylthio)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of n-Benzyl-4-((methylthio)methyl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
n-Benzylbenzamide: Similar structure but lacks the methylthio group.
4-Methylbenzamide: Similar structure but lacks the benzyl and methylthio groups.
n-Benzyl-4-methylbenzamide: Similar structure but lacks the methylthio group.
Uniqueness
n-Benzyl-4-((methylthio)methyl)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C16H17NOS |
|---|---|
分子量 |
271.4 g/mol |
IUPAC 名称 |
N-benzyl-4-(methylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C16H17NOS/c1-19-12-14-7-9-15(10-8-14)16(18)17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI 键 |
JIZVAGALBMQZKF-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


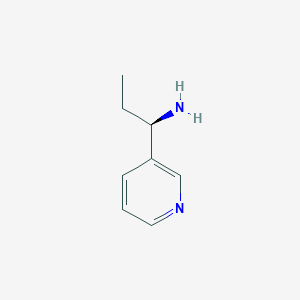
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
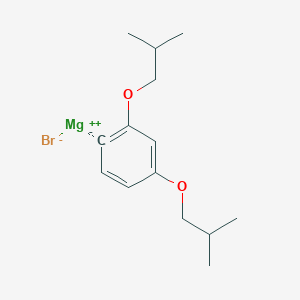
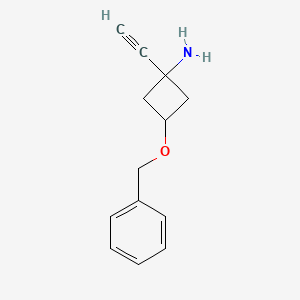
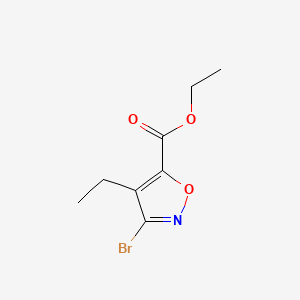

![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)



